N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC14776697
Molecular Formula: C20H19ClN4O
Molecular Weight: 366.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN4O |
|---|---|
| Molecular Weight | 366.8 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloroindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C20H19ClN4O/c21-15-8-7-14-9-11-25(18(14)12-15)13-20(26)22-10-3-6-19-23-16-4-1-2-5-17(16)24-19/h1-2,4-5,7-9,11-12H,3,6,10,13H2,(H,22,26)(H,23,24) |
| Standard InChI Key | POOSZKMLEKQPLZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Introduction
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound that integrates two pharmacologically significant heterocyclic moieties: benzimidazole and indole. These structural features are often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's molecular design suggests potential applications in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacological Significance of Structural Components
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Benzimidazole Core:
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Indole Moiety:
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Acetamide Linkage:
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The acetamide group contributes to the compound's solubility and may enhance its pharmacokinetic profile.
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Antimicrobial Activity
The benzimidazole core has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example:
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Compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 1.27 µM against Bacillus subtilis and Candida albicans .
Anticancer Potential
The indole moiety is a well-established pharmacophore in anticancer agents:
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Chlorinated indole derivatives have exhibited cytotoxicity against cancer cell lines such as HCT116 (human colorectal carcinoma) .
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Benzimidazole-based compounds have been found to inhibit cancer cell proliferation with IC₅₀ values comparable to standard chemotherapy drugs like 5-fluorouracil .
Multi-Kinase Inhibition
Halogenated benzimidazole-indole hybrids have been identified as potent multi-kinase inhibitors, targeting pathways involved in cancer progression and metastasis .
Synthesis Pathway
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide typically involves:
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Formation of the benzimidazole core through cyclization of o-phenylenediamine with a carboxylic acid or its derivative.
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Chlorination of the indole ring at the 6-position.
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Coupling of the two heterocycles via a propyl linker using alkylation or amide bond formation.
Experimental Data from Related Compounds
These results highlight the broad-spectrum bioactivity of compounds containing benzimidazole and indole scaffolds.
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